molecular formula C10H24N2 B13696827 3,8-Diaminodecane

3,8-Diaminodecane

Cat. No.: B13696827
M. Wt: 172.31 g/mol
InChI Key: FLGFTNZDECGPIR-UHFFFAOYSA-N
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Description

3,8-Diaminodecane is an organic compound with the molecular formula C10H24N2 It is a type of diamine, which means it contains two amino groups (-NH2) attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,8-Diaminodecane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of decanedinitrile. This process typically uses a catalyst such as Raney nickel under high pressure and temperature conditions. The reaction proceeds as follows:

C10H18(CN)2+4H2C10H24(NH2)2\text{C10H18(CN)2} + 4\text{H2} \rightarrow \text{C10H24(NH2)2} C10H18(CN)2+4H2→C10H24(NH2)2

Industrial Production Methods: In an industrial setting, the production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving this goal.

Chemical Reactions Analysis

Types of Reactions: 3,8-Diaminodecane undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,8-Diaminodecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential role in cell growth and differentiation.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,8-diaminodecane exerts its effects is primarily through its interaction with biological molecules. The amino groups can form hydrogen bonds and ionic interactions with various biomolecules, affecting their structure and function. This compound can also interact with cellular membranes, influencing cell permeability and signaling pathways.

Comparison with Similar Compounds

    1,10-Diaminodecane: Another diamine with a similar structure but different positioning of amino groups.

    1,8-Diaminooctane: A shorter chain diamine with similar chemical properties.

Comparison:

    Uniqueness: 3,8-Diaminodecane is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules.

    Applications: While similar compounds like 1,10-diaminodecane and 1,8-diaminooctane are used in similar applications, this compound may offer distinct advantages in certain contexts due to its unique structure.

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

decane-3,8-diamine

InChI

InChI=1S/C10H24N2/c1-3-9(11)7-5-6-8-10(12)4-2/h9-10H,3-8,11-12H2,1-2H3

InChI Key

FLGFTNZDECGPIR-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC(CC)N)N

Origin of Product

United States

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